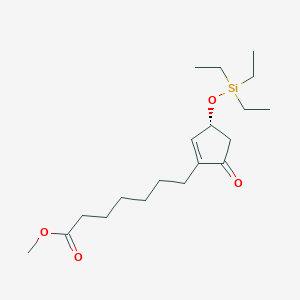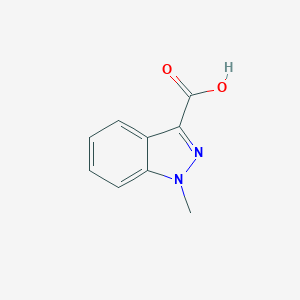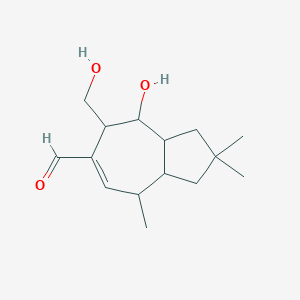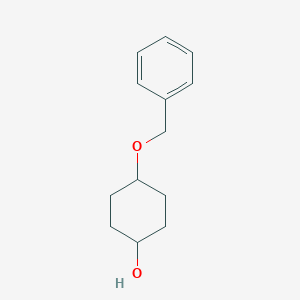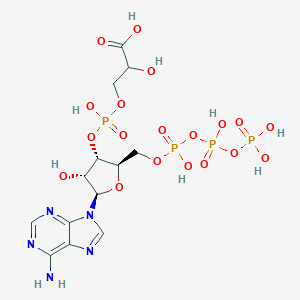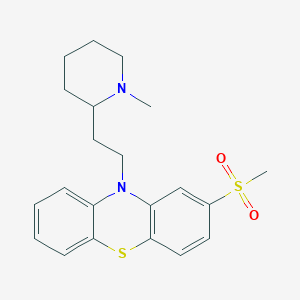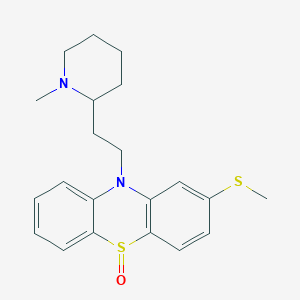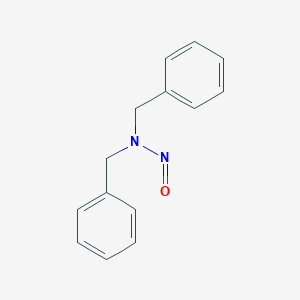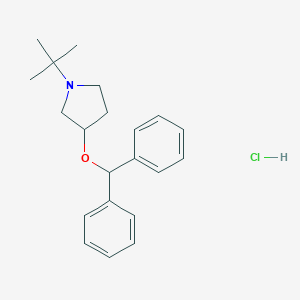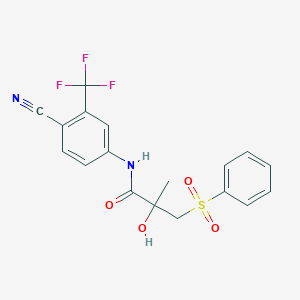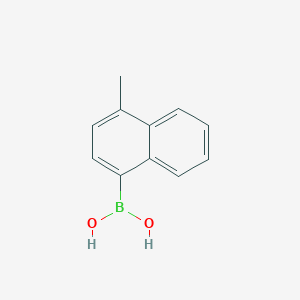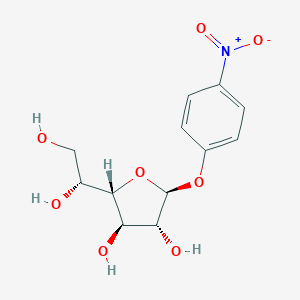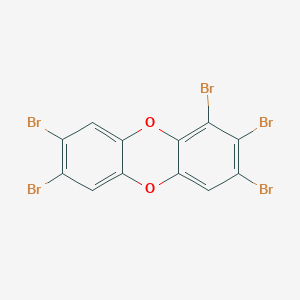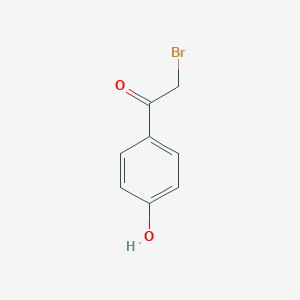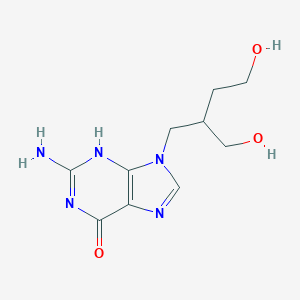
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine, also known as acyclovir, is an antiviral drug used to treat viral infections such as herpes simplex, varicella-zoster, and Epstein-Barr. It was first synthesized in the 1970s and has since become a widely used drug in the medical field.
Wirkmechanismus
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine works by inhibiting the viral DNA polymerase enzyme, which is necessary for viral replication. It is converted to its active form, 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine triphosphate, by viral thymidine kinase. Acyclovir triphosphate then competes with deoxyguanosine triphosphate (dGTP) for incorporation into the viral DNA chain, leading to chain termination and inhibition of viral DNA synthesis.
Biochemische Und Physiologische Effekte
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine has been shown to have low toxicity and high selectivity for viral DNA polymerase. It is well-tolerated by patients and has few side effects. The drug is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours after administration. It is eliminated primarily by renal excretion.
Vorteile Und Einschränkungen Für Laborexperimente
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine is a widely used drug in laboratory experiments due to its antiviral properties and low toxicity. However, there are some limitations to its use. One limitation is that it is only effective against viruses that have thymidine kinase, which is required for activation of the drug. Another limitation is the development of drug resistance in some viral strains, which can limit its effectiveness.
Zukünftige Richtungen
There are several future directions for research on 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine. One area of research is the development of new antiviral drugs based on the structure of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine. Another area of research is the study of the mechanism of drug resistance in viral strains, with the goal of developing new drugs that are effective against resistant strains. Additionally, research is needed to better understand the long-term effects of the drug on patients and to develop new methods of drug administration that improve patient outcomes.
Synthesemethoden
The synthesis of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine involves several steps. The starting material is guanine, which is then modified to form the intermediate compound, 6-chloropurine. The 6-chloropurine is then reacted with acetic anhydride to form 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine. The final product is obtained by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine has been extensively studied for its antiviral properties. It has been shown to be effective against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). It has also been studied for its potential use in the treatment of other viral infections such as cytomegalovirus (CMV) and human immunodeficiency virus (HIV).
Eigenschaften
IUPAC Name |
2-amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)3-6(4-17)1-2-16/h5-6,16-17H,1-4H2,(H3,11,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBFBAWJWLXVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(CCO)CO)N=C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869696 |
Source


|
| Record name | 2-Amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine | |
CAS RN |
105868-85-7 |
Source


|
| Record name | 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105868857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

